2,5-Dichloro-3-iodotoluene
Overview
Description
2,5-Dichloro-3-iodotoluene is an organic compound with the molecular formula C7H5Cl2I. It is a derivative of toluene, where two chlorine atoms and one iodine atom are substituted at the 2nd, 5th, and 3rd positions, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-3-iodotoluene typically involves the halogenation of toluene derivatives. One common method is the electrophilic aromatic substitution reaction, where toluene is treated with a mixture of iodine and nitric acid. This reaction introduces the iodine atom into the aromatic ring. Subsequently, chlorination can be achieved using chlorine gas or other chlorinating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, separation techniques such as fractional distillation or crystallization are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-3-iodotoluene undergoes various chemical reactions, including:
Substitution Reactions: The iodine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The halogen atoms can be reduced to form the corresponding hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace halogen atoms with hydroxyl or alkoxy groups.
Oxidation: Potassium permanganate or chromium trioxide are common oxidizing agents for converting the methyl group to a carboxylic acid.
Reduction: Hydrogen gas in the presence of a palladium catalyst can reduce the halogen atoms to hydrogen.
Major Products
Substitution: Formation of hydroxyl, alkoxy, or other substituted derivatives.
Oxidation: Formation of 2,5-dichloro-3-iodobenzoic acid.
Reduction: Formation of 2,5-dichlorotoluene.
Scientific Research Applications
2,5-Dichloro-3-iodotoluene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: It is used in the development of advanced materials, such as polymers and liquid crystals.
Medicinal Chemistry: Its derivatives are investigated for potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-3-iodotoluene depends on its specific application. In organic synthesis, it acts as a precursor that undergoes various chemical transformations. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,5-Dichlorotoluene: Lacks the iodine atom, making it less reactive in certain substitution reactions.
3-Iodotoluene: Contains only the iodine atom, making it less versatile for multi-step synthesis.
2,5-Dibromotoluene: Contains bromine atoms instead of chlorine, leading to different reactivity and applications.
Uniqueness
2,5-Dichloro-3-iodotoluene is unique due to the presence of both chlorine and iodine atoms, which provide a balance of reactivity and stability. This makes it a valuable intermediate for synthesizing a wide range of compounds with diverse chemical properties .
Properties
IUPAC Name |
2,5-dichloro-1-iodo-3-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2I/c1-4-2-5(8)3-6(10)7(4)9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHCSSLOQVRAGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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